1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone
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Overview
Description
1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone is an organic compound with the molecular formula C11H13FO3. It is characterized by the presence of a fluoro-substituted phenyl ring and an ethanone group, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone typically involves the reaction of 4-fluoroacetophenone with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of fluoro-substituted benzoic acids.
Reduction: Formation of fluoro-substituted phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in various interactions with biological molecules, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with a trifluoromethyl group, leading to different chemical properties and reactivity.
1-{3-fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Contains a methoxy group, which influences its chemical behavior and applications.
Uniqueness: 1-(4-Fluoro-3-(2-methoxyethoxy)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
1-[4-fluoro-3-(2-methoxyethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H13FO3/c1-8(13)9-3-4-10(12)11(7-9)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
IFTNHGSVAWWKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OCCOC |
Origin of Product |
United States |
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